molecular formula C22H23ClN6O2 B11236436 1-(4-Chlorophenyl)-3-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)urea

1-(4-Chlorophenyl)-3-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)urea

Cat. No.: B11236436
M. Wt: 438.9 g/mol
InChI Key: GTSSDBZQZQCBLX-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)UREA is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholinyl group, and a pyrimidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)UREA typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound under controlled conditions.

    Introduction of the morpholinyl group: This is achieved through a nucleophilic substitution reaction, where the morpholine ring is introduced.

    Coupling with the pyrimidinyl group: This step involves the formation of a bond between the chlorophenyl intermediate and the pyrimidinyl group, often using a coupling reagent such as EDCI or DCC.

    Final urea formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrimidinyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-3-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)UREA: shares similarities with other compounds containing chlorophenyl, morpholinyl, and pyrimidinyl groups.

    Cetirizine: A compound with a similar chlorophenyl group, used as an antihistamine.

    Pelitinib: Contains a pyrimidinyl group and is studied for its anticancer properties.

Uniqueness

The uniqueness of 1-(4-CHLOROPHENYL)-3-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]urea

InChI

InChI=1S/C22H23ClN6O2/c1-15-14-20(29-10-12-31-13-11-29)28-21(24-15)25-17-6-8-19(9-7-17)27-22(30)26-18-4-2-16(23)3-5-18/h2-9,14H,10-13H2,1H3,(H,24,25,28)(H2,26,27,30)

InChI Key

GTSSDBZQZQCBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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